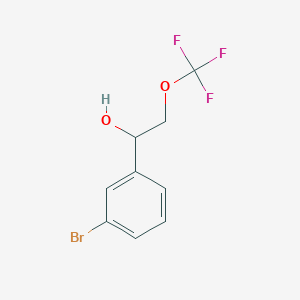

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

Description

Properties

Molecular Formula |

C9H8BrF3O2 |

|---|---|

Molecular Weight |

285.06 g/mol |

IUPAC Name |

1-(3-bromophenyl)-2-(trifluoromethoxy)ethanol |

InChI |

InChI=1S/C9H8BrF3O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |

InChI Key |

CSUYZKPPKYVPPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(COC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Triflate Intermediates

2.1. Preparation of Triflate Intermediates

The initial step involves synthesizing triflate derivatives from diol precursors. For example, diol compounds are converted into triflate esters through electrophilic triflation using triflic anhydride (Tf2O) in the presence of a base such as pyridine. This process yields a triflate intermediate, which is a highly reactive electrophile suitable for subsequent nucleophilic substitution or addition reactions.

2.2. Triflate to Alcohol Conversion

The key step involves reducing the triflate intermediate to the corresponding alcohol. This is achieved using lithium aluminum hydride (LiAlH4), a potent hydride donor capable of cleaving the triflate group and installing the hydroxyl functionality. The reduction proceeds under controlled low-temperature conditions (around -10°C to room temperature) to prevent side reactions and ensure high purity.

2.3. Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Triflation | Triflic anhydride (Tf2O), pyridine | 0°C to room temperature | Not specified | Efficient formation of triflate ester |

| Reduction | LiAlH4, diethyl ether | -10°C to room temperature | 39-41% | Volatility of alcohol complicates isolation; double distillation improves purity (~90%) |

The overall yield of the alcohol from this route is approximately 39%, with purification challenges due to the compound's volatility.

Ester-Based Synthetic Route

3.1. Synthesis of Trifluoromethoxy-Containing Esters

The alternative approach involves synthesizing methyl or ethyl esters bearing the trifluoromethoxy group, which are then reduced to the corresponding alcohols. For example, methyl ester compounds are prepared via reactions involving triflic anhydride and subsequent methylation steps.

3.2. Ester Reduction to Alcohol

Reduction of these esters employs lithium aluminum hydride, which effectively converts esters into primary alcohols. This process is conducted in diethyl ether at low temperatures, with subsequent purification by distillation.

| Compound | Starting Ester | Reduction Reagent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 12 | Ethyl 2-(trifluoromethoxy)ethan-1-yl ester | LiAlH4 | -78°C to room temp | 39% | Volatility of product necessitates double distillation |

| 13 | Ethyl 3-(trifluoromethoxy)propan-1-yl ester | LiAlH4 | -78°C to room temp | 21% | Similar purification challenges |

3.3. Optimization and Challenges

The volatility of the target alcohols, especially 1-(3-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol , complicates isolation. Double distillation is employed to improve purity, but yields remain modest, indicating the need for further optimization.

Additional Synthetic Considerations

- Reaction Conditions: The use of low temperatures during reduction minimizes side reactions and decomposition of volatile intermediates.

- Purification Techniques: Double distillation and vacuum chromatography are critical to isolate pure compounds.

- Safety Precautions: Handling triflic anhydride and lithium aluminum hydride requires rigorous safety measures due to their corrosive and reactive nature.

Summary of Key Data

| Method | Key Reagents | Main Challenges | Typical Yield | Remarks |

|---|---|---|---|---|

| Triflate reduction | Triflic anhydride, LiAlH4 | Volatility of alcohols | ~39-41% | Purification via distillation necessary |

| Ester reduction | Trifluoromethoxy esters, LiAlH4 | Volatility and purity | 21-39% | Further optimization needed |

Chemical Reactions Analysis

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Key Observations :

- Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound is strongly electron-withdrawing compared to -OCH₃, which may increase acidity of the hydroxyl group and reduce solubility in polar solvents .

- Bromo vs.

- Amino vs. Azepan Substituents: Amino groups (e.g., in 2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethanol ) introduce hydrogen-bonding capacity, whereas azepan (a cyclic amine) adds steric bulk and basicity .

Spectroscopic and Reactivity Comparisons

Table 2: NMR Data for Selected Analogs

Biological Activity

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol, with the CAS number 1334147-37-3, is an organic compound characterized by a bromophenyl group and a trifluoromethoxy group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF₃O₂ |

| Molecular Weight | 285.06 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-2-(trifluoromethoxy)ethanol |

| InChI Key | WNXADIFIMGUMOE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The bromophenyl group can engage in hydrophobic interactions with protein targets, while the trifluoromethoxy group may form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related bromophenyl derivatives possess effective inhibitory concentrations against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Anticancer Properties

There is emerging evidence suggesting that the compound may have anticancer effects. Research has indicated that similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of bromophenyl derivatives highlighted that compounds with trifluoromethoxy substitutions showed enhanced activity against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to traditional antibiotics, indicating a potential for development as new antimicrobial agents .

Investigation into Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of related compounds. It was found that these compounds reduced inflammation markers in cellular models by inhibiting NF-kB pathways, a critical regulator in inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.